N-(2,5-dichlorophenyl)-2-methylbenzamide
Description
N-(2,5-Dichlorophenyl)-2-methylbenzamide is a benzamide derivative featuring a 2,5-dichlorophenyl group attached to the nitrogen atom and a methyl substituent at the ortho position of the benzamide ring. For instance, benzamides with dichlorophenyl groups are frequently explored for antiparasitic, antitumor, and pesticidal activities .
Properties
Molecular Formula |
C14H11Cl2NO |
|---|---|
Molecular Weight |
280.1 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-2-methylbenzamide |
InChI |
InChI=1S/C14H11Cl2NO/c1-9-4-2-3-5-11(9)14(18)17-13-8-10(15)6-7-12(13)16/h2-8H,1H3,(H,17,18) |
InChI Key |
VKDUPRJILFNVFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-2-methylbenzamide typically involves the reaction of 2,5-dichloroaniline with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniformity in the reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Properties:
Research indicates that N-(2,5-dichlorophenyl)-2-methylbenzamide exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria. This makes it a candidate for further development as an antimicrobial agent, potentially useful in treating infections caused by resistant strains of bacteria.
Anti-inflammatory Effects:
The compound has shown promise in anti-inflammatory applications. It may serve as a lead compound for the development of new anti-inflammatory drugs, targeting conditions such as arthritis and other inflammatory diseases. Its mechanism involves inhibiting specific enzymes associated with inflammation pathways.
Anticancer Activity:
this compound has been investigated for its cytotoxic effects on various cancer cell lines. In vitro studies have reported its ability to induce apoptosis in cancer cells, suggesting potential use as an anticancer agent. The compound's structure allows it to interact with cellular receptors and signaling pathways involved in tumor growth and survival.
Agrochemical Applications
Pesticide Development:
Due to its biological activity, this compound is being explored for use as a pesticide. Its effectiveness against certain pests could provide an environmentally friendly alternative to conventional pesticides. The chlorinated aromatic structure contributes to its lipophilicity, enhancing its ability to penetrate pest membranes.
Herbicide Potential:
The compound may also have applications as a herbicide. Research is ongoing to evaluate its efficacy in controlling unwanted vegetation while minimizing impact on non-target species. This could be particularly beneficial in sustainable agriculture practices.
Table 1: Summary of Biological Activities
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli at low concentrations. |
| Study 2 | Showed cytotoxic effects on MCF-7 breast cancer cells with an IC50 value indicating effective dose-response relationship. |
| Study 3 | Investigated modulation of apoptosis signaling pathways, suggesting potential use in cancer therapy. |
Table 2: Comparative Analysis with Similar Compounds
| Compound Name | Chemical Structure Features | Unique Properties |
|---|---|---|
| N-(3,5-Dichlorophenyl)-4-methylbenzamide | Different dichloro substitution | Exhibits distinct antimicrobial activity |
| N-(2-Chlorophenyl)-4-methylbenzamide | Only one chlorine atom present | May have reduced bioactivity compared to target compound |
| N-(2,5-Dimethylphenyl)-4-methylbenzamide | Methyl groups instead of chlorine | Potentially less toxic but may lack certain biological activities |
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their substituent effects are summarized below:
Key Observations:
- Anthelmintic Activity: The 2,5-dichlorophenyl group in the target compound is critical for activity against hymenolepiasis, matching the efficacy of niclosamide . Chlorine atoms likely enhance binding to parasitic targets.
- Toxicity Trends : Acetamide analogs (e.g., N-(2,5-dichlorophenyl)acetamide) show low acute toxicity (LD50 = 4100 mg/kg), suggesting benzamide derivatives may have favorable safety profiles .
- Structural Flexibility : Replacement of chlorine with methyl groups (e.g., N-(2,5-dimethylphenyl)-2-methylbenzamide) eliminates bioactivity but provides insights into crystal packing and hydrogen bonding .
Antiparasitic Activity:
- Hymenolepiasis Model: The target compound’s analog, N-(2,5-dichlorophenyl)-5-bromobenzamide, demonstrated efficacy comparable to niclosamide, a standard anthelmintic drug . This underscores the importance of halogenated aromatic rings in disrupting parasite metabolism.
Antitumor Potential:
- 3,4-Dichlorophenyl Analogs : Amides with 3,4-dichlorophenyl groups exhibited cytotoxicity against gastric cancer cells (AGS and BGC-823) in MTT assays . While positional isomerism (2,5- vs. 3,4-dichloro) affects target specificity, chlorine substitution generally enhances bioactivity.
Pesticidal Use:
- Isoxazole-Benzamide Hybrids : Compounds like 4-[5-(3,5-dichlorophenyl)-isoxazol-3-yl]-2-methylbenzamide (flutianil) are commercial fungicides, leveraging the dichlorophenyl group for pathogen membrane disruption .
Physicochemical and Structural Insights
Crystallography:
- N-(2,5-Dimethylphenyl)-2-methylbenzamide : X-ray studies reveal planar benzamide cores with intramolecular hydrogen bonds (N–H⋯O=C), a feature common to bioactive benzamides . Chlorine substituents may enhance rigidity and binding affinity.
Solubility and Reactivity:
- Methoxy vs. Methyl Substituents: N-(2-amino-5-chlorophenyl)-2-methoxybenzamide’s methoxy group improves solubility compared to methyl groups but may reduce metabolic stability .
Biological Activity
N-(2,5-dichlorophenyl)-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound belongs to the class of benzamides and features a dichlorophenyl moiety that enhances its biological activity. The presence of chlorine atoms contributes to its electron-withdrawing properties, which can influence its interaction with biological targets.
Key Structural Features
| Feature | Description |
|---|---|
| Chemical Formula | CHClN |
| Functional Groups | Amide group, dichlorophenyl moiety |
| Molecular Weight | 229.08 g/mol |
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
In a comparative study, the compound showed a minimum inhibitory concentration (MIC) ranging from 40 to 50 µg/mL against these pathogens, which is comparable to standard antibiotics like ceftriaxone .
2. Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies revealed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential, leading to cell death .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Receptor Interaction : It can bind to cellular receptors, altering signaling pathways that control apoptosis and cell cycle progression.
Study 1: Antibacterial Efficacy
A study conducted by researchers assessed the antibacterial efficacy of this compound against multiple strains of bacteria. The results indicated significant inhibition zones compared to control groups:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 29 |
| Escherichia coli | 24 |
| Pseudomonas aeruginosa | 30 |
| Klebsiella pneumoniae | 19 |
Study 2: Anticancer Activity
In another study focusing on anticancer properties, this compound was shown to reduce cell viability in MCF-7 cells significantly. The IC value was determined to be approximately 225 µM, indicating moderate potency against breast cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
